![molecular formula C15H11F6NO3S B2479515 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide CAS No. 76856-51-4](/img/structure/B2479515.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
Overview
Description
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a hexafluoroisopropanol group attached to a phenyl ring, further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Hexafluoroisopropanol Intermediate: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoroisopropanol intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation:
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Biological Activity
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide (CAS No. 76856-51-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a hexafluoroalkyl group and a sulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H11F6N O3S
- Molecular Weight : 399.31 g/mol
- Purity : ≥ 98% (HPLC)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on cardiovascular effects and cellular mechanisms.
Cardiovascular Effects
Recent studies have explored the impact of sulfonamide derivatives on perfusion pressure and coronary resistance. In an isolated rat heart model, several benzenesulfonamide derivatives were tested for their ability to modulate these parameters:
Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|---|
Control | - | Baseline | Baseline |
Compound A (N-[4-(1,1,1,3,3,3-Hexafluoro...]) | 0.001 | Decreased | Decreased |
Compound B (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased | Decreased |
Compound C (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant Decrease | Significant Decrease |
The results indicated that this compound significantly decreased both perfusion pressure and coronary resistance compared to controls and other compounds tested .
Mechanistic Studies
Further investigation into the mechanisms of action revealed that compounds like N-[4-(1,1,1,3,3,3-hexafluoro...)] may interact with calcium channels in vascular smooth muscle cells. The modulation of calcium influx is critical for understanding how these compounds affect vascular reactivity.
In a study examining the effects of similar sulfonamides on vascular smooth muscle reactivity:
- Calcium Influx : The presence of these compounds led to increased calcium influx from both intra- and extracellular stores.
- Apoptosis Induction : The activation of phospholipase C by these compounds suggests they may also play a role in apoptosis through elevated cytoplasmic calcium concentrations .
Case Studies
Several case studies have documented the effects of N-[4-(1,1,1,3,3,3-hexafluoro...)] in vivo and in vitro:
- Isolated Heart Model : In this model, the compound demonstrated a consistent decrease in perfusion pressure over time when administered at low doses.
- Vascular Smooth Muscle Reactivity : Experiments showed enhanced contraction responses to vasoconstrictors when treated with the compound compared to controls.
Q & A
Q. Basic: What are the key synthetic routes for N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide?
The synthesis typically involves coupling a hexafluoro-2-hydroxypropan-2-yl-substituted aniline with a sulfonamide precursor. A representative method includes:
- Step 1 : Reacting 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIPEA).
- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .
Q. Basic: How is the compound characterized structurally and chemically?
Primary methods :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions. For example, the hydroxypropan-2-yl group shows distinct F signals at δ -72 to -75 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 405.3) .
- X-ray Crystallography : Resolves stereoelectronic effects of the hexafluoro group; used in ROR-γ inverse agonist studies (PDB: 6XAE, 2.15 Å resolution) .
Q. Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological insights :
- Solvent selection : Use DCM for faster kinetics, but switch to THF for improved solubility of intermediates.
- Catalysis : Employ coupling agents like HATU or EDC with DMAP for efficient amide bond formation (yields >85%) .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) to reduce solvent waste .
- Scale-up challenges : Hexafluoro groups may hinder crystallization; optimize cooling rates (0.5°C/min) to improve crystal quality .
Q. Advanced: What mechanistic insights exist for its role as a ROR-γ inverse agonist?
Structural and functional studies :
- Binding mode : The hexafluoro-hydroxypropan-2-yl group occupies a hydrophobic pocket in ROR-γ’s ligand-binding domain (LBD), displacing endogenous ligands. This induces conformational changes, reducing co-activator recruitment .
- In vitro assays : Use luciferase reporter assays (ROR-γ-responsive elements) to measure IC. For example, SR1001 (a derivative) shows IC = 60 nM in TH17 differentiation assays .
- Mutagenesis studies : Residues like Tyr502 and Phe506 in ROR-γ are critical for binding; alanine substitutions reduce affinity by >10-fold .
Q. Basic: What analytical techniques assess purity and stability?
Standard protocols :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition peaking at 280°C .
- Forced degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic conditions (pH 2–12) to identify degradation products (e.g., sulfonic acid derivatives) .
Q. Advanced: How does the compound induce apoptosis in cancer models?
Experimental findings :
- ROS-mediated pathways : Derivatives like YLT26 increase intracellular ROS by 2.5-fold in 4T1 breast cancer cells, triggering mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation .
- In vivo models : Dose-dependent tumor suppression (5–20 mg/kg, i.p.) in BALB/c mice, with reduced lung metastases and myeloid-derived suppressor cell (MDSC) infiltration .
- Western blotting : Downregulation of Bcl-2 and upregulation of Bax/Bak confirm mitochondrial apoptosis .
Q. Advanced: How are metabolic pathways and metabolite identification studied?
Approaches :
- In vitro metabolism : Incubate with liver microsomes (human or murine) and NADPH. Major metabolites include hydroxylated benzenesulfonamide derivatives (LC-MS/MS) .
- Stable isotope labeling : Use F NMR to track fluorinated metabolites (e.g., S(PFH-OH)-8007, a hydroxylated analog) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. Basic: What solvents and conditions are optimal for solubility?
Physicochemical data :
- Solubility : ≥24 mg/mL in DMSO, ≥55 mg/mL in ethanol. Insoluble in aqueous buffers (pH 7.4) without co-solvents .
- Storage : -20°C in anhydrous DMSO (desiccated) to prevent hydrolysis of the sulfonamide group .
Q. Advanced: How is crystallographic data leveraged for structure-based design?
Case study :
- PDB 6XAE analysis : The hexafluoro-hydroxy group forms hydrogen bonds with Arg367 and van der Waals interactions with Leu391 in ROR-γ. Structure-activity relationship (SAR) studies show trifluoroethyl substitutions enhance binding ΔG by 2.3 kcal/mol .
- Fragment screening : Co-crystallize with FAD-dependent oxidoreductases to identify allosteric binding sites (Chaetomium thermophilum model) .
Q. Advanced: What strategies mitigate off-target effects in pharmacological studies?
Methodological solutions :
- Selectivity profiling : Screen against 50+ nuclear receptors (e.g., PPAR-γ, LXR) using TR-FRET assays. SR1001 shows >100-fold selectivity for ROR-γ over LXR.
- Dose optimization : Use pharmacokinetic modeling (e.g., C = 1.2 µM at 10 mg/kg) to balance efficacy and toxicity .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRJPLMWKJJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.